5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H12F3N3O4 and its molecular weight is 367.284. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of compounds related to 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves various techniques. One such compound was synthesized by condensing dimethylamine with an intermediate prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Liu et al., 2016).
Antitumor Activities
- Antitumor Potential: Several derivatives of pyrazolo[1,5-a]pyrimidines demonstrate promising antitumor activities. For example, a study focused on synthesizing and evaluating the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, finding that certain synthesized compounds showed good antitumor activities (Xin, 2012).
Antimicrobial Activity
- Antimicrobial Efficacy: Research on pyrazolo[1,5-a]pyrimidines, based on 5-aminopyrazoles, revealed notable antimicrobial activity. The study involved synthesizing novel pyrazolo[1,5-a]pyrimidines and evaluating their minimum inhibitory concentration (MIC) for the most active compounds, with some demonstrating significant RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Optical Properties
- Photophysical Properties: A study on the optical absorption and emission in solid-state and solution of a series of pyrazolo[1,5-a]pyrimidines with various substituents showed interesting results. These derivatives absorbed in the ultraviolet region and exhibited moderate emission in the solid state and higher quantum emission fluorescence yields in solution (Stefanello et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It plays a crucial role in immune and inflammatory responses .
Mode of Action
The compound inhibits PI3Kγ, thereby modulating the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the phosphorylation of AKT, a key protein in the pathway . This results in reduced cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kγ, the compound can disrupt this pathway, leading to reduced cell growth and survival .
Result of Action
The inhibition of PI3Kγ by the compound leads to a decrease in cell proliferation and survival, particularly in cancer cells . This makes the compound a potential therapeutic agent for cancer and immune-related disorders that are mediated, at least in part, by PI3Kγ .
Future Directions
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)9-6-13(16(17,18)19)22-14(20-9)7-10(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPISXLWZYHSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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